N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(2)9(13)12-7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSJTVAAHWPVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404801 | |
| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547705-74-8 | |
| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide generally follows a two-step strategy:
- Step 1: Preparation of the 2-chloro-3-aminopyridine intermediate
- Step 2: Amide bond formation between 2-chloro-3-aminopyridine and 2-methylpropanoic acid or its derivatives
This approach ensures selective substitution on the pyridine ring and efficient coupling to form the amide linkage.
Preparation of 2-Chloro-3-aminopyridine Intermediate
The key precursor, 2-chloro-3-aminopyridine, is typically synthesized via:
- Selective halogenation of 3-aminopyridine using chlorine sources under controlled conditions to introduce chlorine at the 2-position.
- Alternatively, nucleophilic aromatic substitution (SNAr) reactions on chlorinated pyridine derivatives can be employed to introduce the amino group at the 3-position after chlorination.
Control over reaction temperature, solvent choice, and reagent stoichiometry is critical to avoid polysubstitution or unwanted side reactions.
Amide Bond Formation Methods
The formation of the amide bond between 2-chloro-3-aminopyridine and 2-methylpropanoic acid (or its activated derivatives) can be achieved through several well-established synthetic protocols:
| Method | Description | Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1. Direct Coupling with Acid Chloride | Conversion of 2-methylpropanoic acid to acid chloride followed by reaction with 2-chloro-3-aminopyridine | Use of thionyl chloride or oxalyl chloride to form acid chloride; reaction with amine in inert solvent (e.g., dichloromethane) at low temperature | High reactivity, good yield | Requires handling of corrosive reagents; possible side reactions |
| 2. Carbodiimide-Mediated Coupling | Use of carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to activate carboxylic acid | Reaction in presence of coupling additives (e.g., HOBt) in solvents like DMF or dichloromethane | Mild conditions, avoids acid chlorides | Formation of urea byproducts; purification needed |
| 3. Mixed Anhydride Method | Formation of mixed anhydride intermediate from acid and reagents like isobutyl chloroformate, then reaction with amine | Mild reaction conditions, good selectivity | Requires additional reagents; costlier | |
| 4. Enzymatic Amidation | Use of enzymes to catalyze amide bond formation under mild conditions | Eco-friendly, selective | Limited substrate scope; scale-up challenges |
Among these, carbodiimide-mediated coupling is widely preferred in laboratory and industrial settings for its balance of efficiency and operational simplicity.
Typical Reaction Conditions and Optimization
- Solvents: Dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used to dissolve reactants and facilitate coupling.
- Temperature: Reactions are typically conducted at 0°C to room temperature to minimize side reactions.
- Catalysts/Additives: Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often added to improve coupling efficiency and reduce racemization.
- Purification: After reaction completion, products are purified by recrystallization or chromatographic methods to achieve high purity.
Summary Data Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination of 3-aminopyridine | Chlorine gas or N-chlorosuccinimide | Controlled temperature, inert atmosphere | 75–85 | Avoid over-chlorination |
| Formation of acid chloride (2-methylpropanoic acid) | Thionyl chloride or oxalyl chloride | Reflux, inert solvent | ~90 | Handle with care |
| Amide coupling (acid chloride method) | 2-chloro-3-aminopyridine + acid chloride | 0°C to RT, inert solvent | 80–90 | Fast reaction, good yield |
| Amide coupling (carbodiimide method) | DCC or EDC + HOBt + acid + amine | RT, DMF or DCM | 70–85 | Mild conditions, easier handling |
Research Findings and Patents
- Patent WO2014188453A2 describes novel processes for preparing related amide compounds involving selective halogenation and amide bond formation, emphasizing solvent choice and reaction optimization to improve yield and purity.
- Analytical techniques such as NMR and Mass Spectrometry are essential to confirm the structure and purity of the synthesized this compound.
- Research on similar pyridine amides highlights the importance of controlling reaction parameters to avoid side reactions like hydrolysis or multiple substitutions, which can reduce yield and complicate purification.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed.
Major Products Formed
Substitution Reactions: Products include N-(2-azido-3-pyridinyl)-2-methylpropanamide or N-(2-thiocyanato-3-pyridinyl)-2-methylpropanamide.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include N-(2-chloro-3-pyridinyl)-2-methylpropanamine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that N-(2-Chloro-3-pyridinyl)-2-methylpropanamide derivatives can serve as potential anticancer agents. A study focusing on BCL6 inhibitors demonstrated that modifications to the compound led to enhanced potency against cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.47 μM in cellular assays, indicating significant anticancer potential .
Mechanism of Action
The compound acts by inhibiting specific protein interactions crucial for tumor growth. In particular, it targets the BCL6 protein, which is involved in the regulation of apoptosis and cell proliferation. The optimization of this compound through structural modifications has been shown to improve its binding affinity and selectivity towards BCL6, making it a promising candidate for further development .
Neurological Applications
Pain Management
this compound has also been investigated for its potential role in pain management. Its analogs have shown activity as TRPV1 (transient receptor potential vanilloid 1) antagonists, which are important in the modulation of pain pathways. Enhanced specificity and efficacy were noted in studies where these compounds were tested against human TRPV1 receptors .
Pharmacological Studies
Cardiovascular Applications
The compound has implications in cardiovascular research as well. It has been explored as a T-type calcium channel blocker, which is significant in treating conditions like hypertension and angina. The pharmacological profile suggests that it may help reduce blood pressure without causing reflex tachycardia, a common side effect associated with many antihypertensive drugs .
Structure-Activity Relationship Studies
Optimization of Derivatives
A critical aspect of the research surrounding this compound involves understanding how structural changes affect biological activity. For example, substituting different groups on the pyridine ring has led to variations in potency and selectivity for target proteins. This structure-activity relationship (SAR) analysis is essential for developing more effective therapeutic agents .
Data Tables
| Application Area | Compound Activity | IC50 Value | Target Protein |
|---|---|---|---|
| Anticancer | Inhibition of BCL6 | 0.47 μM | BCL6 |
| Pain Management | TRPV1 Antagonism | Not specified | TRPV1 |
| Cardiovascular | Calcium Channel Blockade | Not specified | T-type Calcium Channel |
Case Studies
-
BCL6 Inhibitor Development
A series of derivatives were synthesized based on this compound, leading to enhanced binding affinity and cellular activity against cancer cell lines. The most promising derivative showed an IC50 value significantly lower than previously reported compounds . -
TRPV1 Antagonist Efficacy
In a study assessing pain relief, several analogs of the compound were tested for their ability to inhibit TRPV1-mediated calcium influx in human cells, demonstrating potential for new pain management therapies .
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-3-pyridinyl)isonicotinamide
- N-(2-Chloro-3-pyridinyl)phenylamide
- N-(2-Chloro-3-pyridinyl)benzamide
Uniqueness
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the 2-methylpropanamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 188.67 g/mol
- IUPAC Name : this compound
This compound has been studied for its interaction with various biological targets, particularly in relation to the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is known for its role in pain sensation and inflammatory responses.
Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinities to TRPV1:
- Ki Values : Compounds in this class have shown Ki values ranging from 0.63 nM to 6.5 nM for human TRPV1, indicating potent binding capabilities .
Analgesic Effects
Studies have demonstrated that this compound and its analogs possess analgesic properties:
- In Vivo Studies : In animal models, particularly the rat neuropathic pain model, compounds related to this compound exhibited dose-dependent analgesic effects, with effective doses (ED50) as low as 0.9 mg/kg .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Antibacterial Activity : Similar compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential use in treating resistant bacterial infections .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on TRPV1 Antagonism :
- Antimicrobial Efficacy :
Table 1: Binding Affinities of Related Compounds to TRPV1
| Compound | Ki (nM) | Remarks |
|---|---|---|
| Compound A | 0.63 | High affinity for human TRPV1 |
| Compound B | 6.5 | Weaker affinity compared to Compound A |
| Compound C | 0.20 | Superior antagonist properties |
Table 2: Analgesic Activity in Animal Models
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| This compound | 0.9 | Rat neuropathic pain model |
| Analog X | 1.5 | Rat model |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, and how can reaction conditions be optimized?
- Methodology :
- Substitution Reaction : Start with 3-chloro-4-fluoronitrobenzene and a pyridinyl alcohol derivative under alkaline conditions (e.g., KOH/EtOH) to introduce the pyridinyl methoxy group .
- Reduction : Use iron powder in acidic conditions (e.g., HCl/Fe) to reduce nitro groups to amines .
- Condensation : React the amine intermediate with 2-methylpropanoyl chloride using a coupling agent like HATU in DMF, with a base such as DIPEA to facilitate amide bond formation .
- Optimization : Adjust solvent polarity (DMF vs. THF), temperature (room temp vs. 50°C), and stoichiometry (1.2 eq of acyl chloride) to improve yield .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol) and analyze unit cell parameters (e.g., triclinic P1, a=8.365 Å, b=8.719 Å) .
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., δ 2.1 ppm for methyl groups, δ 8.3 ppm for pyridinyl protons) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., m/z 253.1 [M+H]) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Hydrolytic Stability : Test degradation in aqueous buffers (pH 3–9) at 25°C/40°C; monitor via HPLC. Chloropyridinyl groups may hydrolyze under strong acidic/basic conditions .
- Light Sensitivity : Store in amber vials at -20°C; compare UV-vis spectra before/after light exposure to detect photodegradation .
Advanced Research Questions
Q. What structural modifications enhance the compound’s bioactivity, such as enzyme inhibition?
- Methodology :
- SAR Studies : Replace the 2-methylpropanamide group with cyanoacetamide (as in ) or introduce electron-withdrawing groups (e.g., -CF) to modulate binding affinity .
- Docking Simulations : Use software like AutoDock to predict interactions with target enzymes (e.g., kinases); validate with in vitro assays (IC measurements) .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
- Methodology :
- Dynamic NMR : Analyze temperature-dependent NMR to detect conformational flexibility (e.g., rotamers of the propanamide group) .
- DFT Calculations : Compare computed -NMR chemical shifts (Gaussian09, B3LYP/6-31G*) with experimental data to identify discrepancies .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodology :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-reduced intermediates or dimerization products) .
- Flow Chemistry : Implement continuous flow systems to control exothermic reactions (e.g., during nitro group reduction) and improve reproducibility .
Methodological Notes
- Contradictions in Evidence : and use different coupling agents (HATU vs. EDCI); HATU is preferred for sterically hindered substrates due to higher reactivity .
- Data Gaps : Limited bioactivity data for this compound specifically; extrapolate from structurally related compounds (e.g., enzyme inhibition in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
